1-Hydroxy-6-methylsulfonylindole

概要

説明

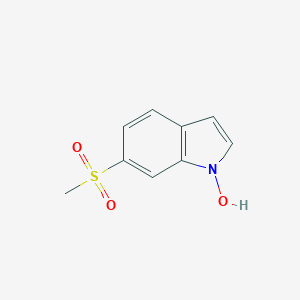

1-Hydroxy-6-methylsulfonylindole is a chemical compound with the molecular formula C9H9NO3S. It is an indole derivative, characterized by the presence of a hydroxy group at the first position and a methylsulfonyl group at the sixth position of the indole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methylsulfonylindole typically involves the introduction of the hydroxy and methylsulfonyl groups onto the indole ring. One common method is the sulfonation of 1-hydroxyindole followed by methylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and methylating agents like methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

化学反応の分析

Types of Reactions: 1-Hydroxy-6-methylsulfonylindole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methylthio derivatives.

Substitution: Formation of halogenated or nitro-substituted indoles

科学的研究の応用

Anti-inflammatory Applications

1-Hydroxy-6-methylsulfonylindole has been investigated for its potential as a cyclooxygenase (COX) inhibitor, which is crucial for the treatment of inflammatory conditions.

Case Studies

- A study demonstrated that derivatives of indole compounds, including this compound, showed promising results in reducing inflammation by inhibiting COX-2 activity. For instance, various substitutions on the indole ring enhanced its potency against inflammatory responses, with some compounds achieving over 60% inhibition in experimental models .

Clinical Implications

- The anti-inflammatory properties suggest potential therapeutic applications for conditions such as osteoarthritis and rheumatoid arthritis. The reduction of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) has been noted with certain formulations .

Antimicrobial Properties

The antimicrobial activity of this compound has been a focal point in recent research, particularly against various bacterial strains.

Antibacterial Activity

- Research indicates that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

- In a comparative study, derivatives of this compound were synthesized and tested for their antibacterial properties. The results indicated that certain modifications could enhance their efficacy against resistant strains, making them potential candidates for new antibiotic therapies .

Potential Applications

- Given the rising concern over antibiotic resistance, these compounds could be developed into novel antimicrobial agents suitable for clinical use.

Anticancer Research

The anticancer properties of this compound are being explored extensively.

Case Studies

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The compound's ability to inhibit cell proliferation was linked to its antioxidant properties, which help mitigate oxidative stress associated with cancer progression .

作用機序

The mechanism of action of 1-Hydroxy-6-methylsulfonylindole involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring structure allows for interactions with various receptors and enzymes, potentially modulating their function .

類似化合物との比較

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

1-Hydroxyindole: Lacks the methylsulfonyl group, leading to different chemical properties.

6-Methylsulfonylindole: Lacks the hydroxy group, affecting its reactivity and applications

Uniqueness: 1-Hydroxy-6-methylsulfonylindole is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical and biological properties.

生物活性

1-Hydroxy-6-methylsulfonylindole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a hydroxyl group and a methylsulfonyl group attached to an indole ring. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on inflammation-induced pain in animal models, it was observed that the compound effectively reduced paw edema and abdominal writhing caused by inflammatory agents like carrageenan and acetic acid. The percentage reduction in writhing was calculated using the formula:

where is the control group count and is the treatment group count .

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Various derivatives of indole, including this compound, have been tested against bacterial strains, revealing significant inhibition zones in disk diffusion assays. This suggests potential applications in treating infections caused by resistant bacterial strains.

3. Anticancer Properties

Initial findings suggest that this compound may possess anticancer properties through modulation of cell signaling pathways involved in apoptosis and proliferation. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation .

- Induction of Apoptosis : It is hypothesized that this compound activates apoptotic pathways by modulating key proteins involved in cell survival and death .

Research Findings

A summary of relevant studies examining the biological activity of this compound is presented in Table 1 below.

Case Studies

One notable case study involved the administration of this compound in a murine model for osteoarthritis. The compound was administered at varying dosages, revealing a dose-dependent effect on reducing inflammation markers and improving joint function over a period of several weeks .

特性

IUPAC Name |

1-hydroxy-6-methylsulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXUTUMPWBBNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351563 | |

| Record name | 1-hydroxy-6-methylsulfonylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170492-47-4 | |

| Record name | 1-hydroxy-6-methylsulfonylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170492-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。